molecular formula C21H17BrN2O7 B3713364 (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B3713364
M. Wt: 489.3 g/mol
InChI Key: ITTFHKUHKZJXBN-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a benzodioxole ring and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzodioxole and brominated phenyl intermediates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final diazinane trione structure. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom in the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its interactions with various biological molecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of binding affinity and specificity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties similar to vitamin E.

Uniqueness

What sets (5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a benzodioxole ring and a diazinane trione structure

Properties

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O7/c1-3-29-17-8-11(7-14(22)18(17)28-2)6-13-19(25)23-21(27)24(20(13)26)12-4-5-15-16(9-12)31-10-30-15/h4-9H,3,10H2,1-2H3,(H,23,25,27)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTFHKUHKZJXBN-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.